5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine
Overview
Description
5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine is a chemical compound with the molecular formula C12H14BrN3O and a molecular weight of 269.14 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a pyrrolidin-1-ylcarbonyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-methyl-3-nitropyridine.
Methoxylation: The 2-chloro-4-methyl-3-nitropyridine is reacted with sodium methoxide in methanol to form 2-methoxy-4-methyl-3-nitropyridine.
Reduction and Cyclization: The nitro group is reduced, and the resulting amine undergoes cyclization with pyrrolidine to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring and the pyrrolidin-1-ylcarbonyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and catalytic hydrogenation are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups on the pyridine ring and the pyrrolidin-1-ylcarbonyl group .
Scientific Research Applications
5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-methyl-2-(1-pyrrolidinyl)pyridine
- 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine
- 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
Uniqueness
5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine is unique due to the presence of the pyrrolidin-1-ylcarbonyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This group enhances its ability to interact with biological targets and increases its potential for use in various scientific research applications .
Properties
IUPAC Name |
(5-bromo-4-methylpyridin-2-yl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-8-6-10(13-7-9(8)12)11(15)14-4-2-3-5-14/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMUHDDLKXZUPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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